molecular formula C20H18N2OS B5254508 1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea

1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea

Cat. No.: B5254508
M. Wt: 334.4 g/mol
InChI Key: GVPGBEOCSMNFIR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea functional group, which is bonded to a 4-methylphenyl group and a 2-(phenylsulfanyl)phenyl group

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-phenylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-11-13-16(14-12-15)21-20(23)22-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPGBEOCSMNFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 2-(phenylsulfanyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a role in enhancing the compound’s binding affinity through hydrophobic interactions or hydrogen bonding. The urea group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea can be compared with other urea derivatives, such as:

    1-(4-Methylphenyl)-3-[2-(phenylsulfonyl)phenyl]urea: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its chemical reactivity and biological activity.

    1-(4-Methylphenyl)-3-[2-(phenylthio)phenyl]urea: The presence of a thio group instead of a sulfanyl group can influence the compound’s stability and interaction with biological targets.

The uniqueness of 1-(4-Methylphenyl)-3-[2-(phenylsulfanyl)phenyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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